4-bromo-N-cyclobutyl-3-methoxyaniline
Description
4-Bromo-N-cyclobutyl-3-methoxyaniline (CAS: 1544717-38-5) is an aromatic amine derivative with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256 g/mol. It features a bromine substituent at the para position relative to the methoxy group (-OCH₃) on the benzene ring, along with an N-cyclobutylamine moiety.
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-7-9(5-6-10(11)12)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTYTLHYVDCWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclobutyl-3-methoxyaniline typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 3-position through a nucleophilic aromatic substitution reaction using methanol and a suitable base.
Cyclobutylation: The cyclobutyl group is attached to the nitrogen atom through an amination reaction using cyclobutylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclobutyl-3-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-bromo-N-cyclobutyl-3-methoxyaniline has been used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe to study biological pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclobutyl-3-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, methoxy, and cyclobutyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Properties:
- Purity : ≥95% (as provided by BIOFOUNT) .
- Safety : Requires stringent handling protocols, including personal protective equipment (PPE) to avoid skin contact and inhalation. Waste must be managed by certified professionals to prevent environmental contamination .
Comparison with Similar Compounds
The structural and functional analogs of 4-bromo-N-cyclobutyl-3-methoxyaniline include 4-bromo-3-methoxyaniline (CAS: 19056-40-7), which lacks the N-cyclobutyl substituent. Below is a detailed comparison:
Structural and Physical Properties
Key Differences:
Molecular Weight : The cyclobutyl group increases the molecular weight by ~54 g/mol, which may influence pharmacokinetic properties in drug development contexts.
Research Implications
- Synthetic Utility : The cyclobutyl group in the target compound offers a unique scaffold for exploring strained-ring systems in medicinal chemistry, whereas 4-bromo-3-methoxyaniline serves as a simpler precursor for high-throughput synthesis.
- Purity Considerations : The ≥97% purity of 4-bromo-3-methoxyaniline may reflect optimized industrial synthesis routes, while the slightly lower purity (95%) of the cyclobutyl derivative could indicate challenges in purifying bulky amine derivatives .
Biological Activity
4-Bromo-N-cyclobutyl-3-methoxyaniline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a bromine atom, a cyclobutyl group, and a methoxy substituent on the aniline ring. Its chemical formula is CHBrNO, with a molecular weight of approximately 257.14 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Bromine on phenyl ring | Moderate antibacterial activity |
| N-Cyclobutyl-3-methoxyaniline | Cyclobutyl group | Potential anticancer properties |
| 4-Chloro-N-cyclobutyl-aniline | Chlorine instead of bromine | Similar enzyme inhibition |
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent.
- Microbial Inhibition : Another research project tested the compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, particularly against Staphylococcus aureus.
- Inflammation Models : In vivo studies using animal models demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers, supporting its role in reducing inflammation.
Q & A
Q. What are effective synthetic routes for 4-bromo-N-cyclobutyl-3-methoxyaniline?
Methodological Answer: Synthesis typically involves multi-step functionalization. For example:
- Bromination: Direct bromination of 3-methoxyaniline using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at controlled temperatures to achieve regioselectivity at the 4-position .
- Cyclobutyl Amine Coupling: Buchwald-Hartwig amination or Ullmann coupling to introduce the N-cyclobutyl group. Catalytic systems like Pd(OAc)₂ with Xantphos ligand in toluene at reflux can facilitate C–N bond formation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures for high-purity isolation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. The methoxy group resonates at ~3.8 ppm (¹H), while the cyclobutyl protons show complex splitting due to ring strain .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .
- X-ray Crystallography: Single-crystal analysis resolves steric effects of the cyclobutyl group and intermolecular interactions. Low-temperature (100 K) data collection minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can DFT calculations guide the design of derivatives of this compound?
Methodological Answer:
- Electronic Structure Analysis: Use hybrid functionals (e.g., B3LYP) to compute frontier molecular orbitals (HOMO/LUMO) and predict reactivity toward electrophiles or nucleophiles. The bromine atom’s electron-withdrawing effect lowers HOMO energy, directing substitution to the methoxy-adjacent position .
- Thermochemical Properties: Calculate bond dissociation energies (BDEs) for the C–Br bond to assess stability under reaction conditions. Gradient-corrected exchange-correlation functionals (e.g., Lee-Yang-Parr) improve accuracy for kinetic studies .
Q. How to resolve contradictions in reported reaction yields for brominated aniline derivatives?
Methodological Answer:
- Controlled Variable Testing: Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethereal), and temperature to identify optimal conditions. For example, Pd-based systems may outperform Cu in sterically hindered N-alkylation .
- Statistical Modeling: Apply factorial design (e.g., ANOVA) to quantify interaction effects between variables. Time-lagged studies (e.g., 1-week vs. 1-year stability tests) can reveal degradation pathways affecting yields .
Q. What are the challenges in determining the crystal structure of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation from tert-butyl methyl ether (TBME) at 4°C promotes ordered packing. The cyclobutyl group’s rigidity reduces conformational disorder but may introduce twinning .
- Data Refinement: Use SHELXL for anisotropic displacement parameters (ADPs) to model thermal motion. Hydrogen bonding between the amine and methoxy groups stabilizes the lattice, requiring precise occupancy refinement .
Q. How does the cyclobutyl substituent influence the conformational flexibility and reactivity of this compound?
Methodological Answer:
- Conformational Analysis: DFT-based relaxed potential energy scans (e.g., at B3LYP/6-311+G(d,p)) reveal rotational barriers around the N–C(cyclobutyl) bond. Ring strain (~110 kJ/mol for cyclobutane) restricts free rotation, favoring planar transition states in reactions .
- Steric Effects in Catalysis: Molecular docking simulations (e.g., AutoDock Vina) show that the cyclobutyl group blocks axial coordination sites in Pd catalysts, favoring transmetalation pathways in cross-coupling reactions .
Data Contradiction Analysis
Q. How to address discrepancies in computational vs. experimental NMR chemical shifts for this compound?
Methodological Answer:
- Benchmarking Functionals: Compare calculated shifts (GIAO method) using B3LYP vs. M06-2X functionals against experimental data. Solvent effects (PCM model for DMSO) improve agreement for polar protons .
- Dynamic Effects: Incorporate molecular dynamics (MD) simulations (AMBER force field) to account for solvent-induced conformational averaging, which reduces deviations in aromatic proton shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
